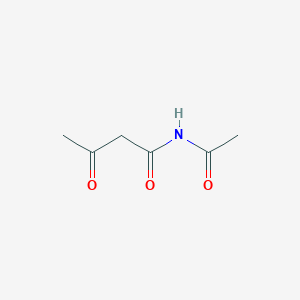

N-acetyl-3-oxobutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-acetyl-3-oxobutanamide is a chemical compound with the molecular formula C6H9NO3 . It has an average mass of 143.141 Da and a mono-isotopic mass of 143.058243 Da .

Synthesis Analysis

This compound can be synthesized from several nitrogen-based heterocycles (pyridine, pyrimidine, and pyrazole) attached to p-phenolic substrates . It is also known that N-acetylated amino acids, which are members of the fatty acid amide family, have long been known to occur in biological systems .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C6H9NO3 .Chemical Reactions Analysis

This compound is part of the N-acyl amino acids (NA-AAs), a sub-class of the fatty acid amide family. The biosynthesis, degradation, enzymatic modification, and transport of these N-acylated amino acids have been studied .Physical And Chemical Properties Analysis

This compound has a molecular weight of 143.14 and a predicted density of 1.120±0.06 g/cm3 . It has a melting point of 89-91 °C .Aplicaciones Científicas De Investigación

Antioxidant and Anti-inflammatory Properties

NAC has been widely recognized for its antioxidative and anti-inflammatory properties. Its role extends beyond being a precursor to the antioxidant glutathione, modulating glutamatergic, neurotropic, and inflammatory pathways. This makes NAC a promising agent in the treatment of psychiatric disorders, including addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder, where treatment efficacy has previously been limited (Dean, Giorlando, & Berk, 2011).

Role in Glutathione Redox Balance

The imbalance in glutathione redox (GSH/GSSG) plays a significant role in the pathology of various brain disorders such as autism, schizophrenia, bipolar disorder, Alzheimer's disease, and Parkinson's disease. NAC's potential to increase GSH levels in the brain and alleviate oxidative stress-associated damage provides a new approach for the treatment of these disorders (Gu, Chauhan, & Chauhan, 2015).

Hepatic Disease Management

NAC has shown promising results in attenuating markers of inflammation and oxidative stress (OS) in hepatic damage. It acts mainly by supplying cysteine for GSH synthesis, highlighting its antioxidant and anti-inflammatory roles in the management of liver diseases (Andrade et al., 2015).

Radiocontrast-induced Nephropathy Prevention

In the prevention of radiocontrast-induced nephropathy, NAC has shown varied clinical results, attributed to its vasodilatation, enhancement of renal medullary blood flow, and antioxidant properties. However, studies have yielded mixed outcomes, underscoring the need for further research (Fishbane, Durham, Marzo, & Rudnick, 2004).

Nanotechnology in Wood Preservation

NAC's derivatives, particularly in acetylated forms, are being explored in the field of nanotechnology for wood preservation. Nanomaterials leveraging NAC derivatives aim to enhance wood properties such as resistance to biodegradability and dimensional stability (Papadopoulos, Bikiaris, Mitropoulos, & Kyzas, 2019).

Neurological Disorder Treatment

The derivative N-acetylcysteine amide (NACA) has been synthesized to improve the lipophilicity, membrane permeability, and antioxidant property of NAC. It shows therapeutic potential in neurological disorders, demonstrating the blood–brain barrier permeability and protective effect against pulmonary inflammation and antibiotic-induced apoptosis (Sunitha et al., 2013).

Safety and Hazards

Direcciones Futuras

N-acetyl-3-oxobutanamide, like other N-acyl amino acids, is a subject of ongoing research. Future research directions may include further exploration of its biosynthesis, degradation, enzymatic modification, and transport . Additionally, its potential use in nanomedicine for the treatment of inflammatory diseases is being explored .

Mecanismo De Acción

Target of Action

N-acetyl-3-oxobutanamide primarily targets the flavoHB enzyme, which is a well-validated target for the identification of antibacterial inhibitors . This enzyme plays a crucial role in the biochemical reactions of bacteria, making it a promising target for antimicrobial agents .

Mode of Action

It is known that this compound interacts with its target, the flavohb enzyme, to inhibit its function . This interaction results in the disruption of the enzyme’s normal activity, leading to the inhibition of bacterial growth .

Biochemical Pathways

This compound is involved in the hexosamine biosynthesis pathway (HBP), which utilizes substrates including fructose-6-phosphate, glutamine, acetyl-coenzyme A, and uridine triphosphate to synthesize uridine diphosphate-N-acetylglucosamine . This pathway plays a crucial role in the normal growth and development of organisms .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth. By interacting with the flavoHB enzyme, this compound disrupts the normal biochemical reactions of bacteria, leading to the inhibition of their growth .

Análisis Bioquímico

Biochemical Properties

N-acetyl-3-oxobutanamide plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with N-terminal acetyltransferases (NATs), which acetylate the N-terminus of proteins, affecting their stability, localization, and interactions . This compound also interacts with enzymes involved in oxidative stress responses, such as glutathione peroxidase, which helps in reducing oxidative damage .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of key signaling molecules like c-Jun N-terminal kinase and p38 MAP kinase, which are involved in stress responses . Additionally, this compound affects gene expression by regulating transcription factors such as nuclear factor kappa B, leading to changes in the expression of genes involved in inflammation and cell survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. It acts as a precursor for the synthesis of glutathione, an important antioxidant that protects cells from oxidative damage . This compound also inhibits the activity of certain enzymes, such as acetyl-CoA carboxylase, which plays a role in fatty acid metabolism . These interactions result in changes in cellular processes and gene expression, contributing to its overall effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to this compound can lead to sustained activation of antioxidant pathways and protection against oxidative stress . Its stability may vary depending on the experimental conditions, such as temperature and pH .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to provide protective effects against oxidative stress and inflammation . At higher doses, it may exhibit toxic effects, such as liver and kidney damage . The optimal dosage for achieving therapeutic effects without adverse effects needs to be carefully determined in animal studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as acetyl-CoA synthetase and acetyl-CoA carboxylase, which play roles in fatty acid metabolism and energy production . Additionally, it can be converted into other metabolites, such as N-acetyl-S-(2-carboxypropyl)cysteine, which is involved in detoxification processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and interact with transporters and binding proteins that facilitate its movement . The distribution of this compound within tissues can affect its localization and accumulation, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, this compound may localize to the mitochondria, where it can participate in antioxidant defense and energy metabolism . Its localization can also affect its interactions with other biomolecules and its overall cellular effects.

Propiedades

IUPAC Name |

N-acetyl-3-oxobutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-4(8)3-6(10)7-5(2)9/h3H2,1-2H3,(H,7,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZOZBUJRWPPEBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butoxy-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2603451.png)

![1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine](/img/structure/B2603455.png)

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2603467.png)